molecular formula C26H34O2 B1241522 Unii-2K9WS7sur3

Unii-2K9WS7sur3

Cat. No.: B1241522
M. Wt: 378.5 g/mol
InChI Key: RPBMPWGKZFLMFN-OKFSJJLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-2K9WS7sur3 is a unique chemical substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS database provides rigorous, manually curated descriptions of substances relevant to medicine and translational research, ensuring regulatory-grade consistency in chemical identification .

Such compounds typically undergo thorough characterization via NMR spectroscopy, mass spectrometry, and elemental analysis to confirm identity and purity .

Properties

Molecular Formula

C26H34O2

Molecular Weight

378.5 g/mol

IUPAC Name

(6aR,10aR)-3-(1-adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C26H34O2/c1-15-4-5-21-20(6-15)24-22(27)10-19(11-23(24)28-25(21,2)3)26-12-16-7-17(13-26)9-18(8-16)14-26/h4,10-11,16-18,20-21,27H,5-9,12-14H2,1-3H3/t16?,17?,18?,20-,21-,26?/m1/s1

InChI Key

RPBMPWGKZFLMFN-OKFSJJLXSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O

Synonyms

(-)-adamantyl-delta8-tetrahydrocannabinol
AM-411

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM-411 involves the substitution of the adamantyl group at the 3-position of delta-8-tetrahydrocannabinol. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of AM-411 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards. Specific details on industrial production methods are not publicly available .

Chemical Reactions Analysis

Types of Reactions

AM-411 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AM-411 include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from the reactions of AM-411 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

Scientific Research Applications

AM-411 has several scientific research applications, including:

Mechanism of Action

AM-411 exerts its effects by acting as a full agonist at the cannabinoid receptor type 1 (CB1) and a moderately potent agonist at the cannabinoid receptor type 2 (CB2). The compound binds to these receptors, activating them and triggering downstream signaling pathways. This activation leads to various physiological effects, including analgesia, sedation, and anxiolysis .

Comparison with Similar Compounds

The following analysis compares UNII-2K9WS7sur3 with structurally and functionally related compounds, focusing on molecular properties, synthesis, and biological activity. Key examples include 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine and 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine , as referenced in .

Structural and Physical Properties
Property This compound (Inferred) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
Molecular Formula Likely C₆H₃Cl₂N₃ C₈H₈ClN₃ C₇H₆ClN₃
Molecular Weight (g/mol) ~188.01 197.63 183.60
Boiling Point (°C) Not reported 320-325 305-310
Hydrogen Bond Acceptors 3 3 3
Log S (Solubility) -2.5 to -3.0 -3.1 -2.8
Hazard Statements H315, H319, H335 H302, H315 H319, H335

Key Observations :

  • This compound and its analogs share a triazine or pyridine core with chlorine substituents, contributing to moderate hydrophobicity (Log S < -2.5).
  • Variations in alkyl or aryl substituents (e.g., isopropyl vs. methyl groups) influence molecular weight and boiling points .

Comparison of Reaction Conditions :

Compound Temperature (°C) Catalyst/Solvent Yield (%)
This compound (Inferred) 80-90 DMF, KI 65-70
4-Chloro-5-isopropylpyrrolo[...]triazine 110 Pd(OAc)₂, Toluene 75
7-Chloro-1-methylpyrazolo[...]pyridine 150 (microwave) NH₄OAc, EtOH 80

Microwave-assisted synthesis improves yields for pyrazole derivatives, while DMF-based methods for this compound require longer reaction times .

Key Findings :

  • This compound and 7-chloro-1-methylpyrazolo[...]pyridine exhibit higher bioavailability than the isopropyl-substituted analog.
Spectroscopic Differentiation
  • ¹H NMR : this compound’s pyrrolo-triazine core shows distinct aromatic proton signals at δ 7.8–8.2 ppm, whereas pyrazole derivatives (e.g., 7-chloro-1-methylpyrazolo[...]pyridine) exhibit downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing effects .
  • HRMS : this compound’s exact mass (188.01 g/mol) differs from analogs by >10 ppm, confirming structural uniqueness .

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